molecular formula C18H18N2O4 B251313 N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251313
M. Wt: 326.3 g/mol
InChI Key: IDOLGHUKGNNYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBN-1 is a small molecule that belongs to the class of benzodioxole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide is still not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize using various methods. However, this compound also has some limitations, including its low water solubility, which may affect its bioavailability in vivo. Moreover, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One of the potential directions is the development of this compound-based materials for various applications, including sensors, optoelectronics, and energy storage devices. Another potential direction is the optimization of this compound for its biological activities, including the development of more potent and selective inhibitors of HDACs and NF-κB. Moreover, the development of this compound-based prodrugs for the treatment of cancer and inflammatory diseases is another potential direction for future research.

Synthesis Methods

N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. In this method, 4-bromo-N-(4-bromophenyl)benzamide is reacted with 4-isobutyrylamino-phenylboronic acid in the presence of a palladium catalyst to form this compound.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-4-6-14(7-5-13)20-18(22)12-3-8-15-16(9-12)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

IDOLGHUKGNNYJC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

0.3 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.